4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid
Description
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQMNWDBMGYALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method includes the reaction of 4-methyl-2-aminothiazole with 4-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Selected Thiazole-Benzoic Acid Derivatives
Key Observations:
- Bi-thiazole Systems : The bi-thiazole derivative (C₁₇H₁₆N₄O₃S₂) exhibits enhanced structural complexity, likely improving target binding via π-π stacking and hydrogen bonding, as evidenced by its co-crystallization with E. coli DNA gyrase B .
- For example, the cyano group in the latter compound may enhance membrane permeability .
- Backbone Modifications: Replacing benzoic acid with propanoic acid (C₁₉H₁₅N₄O₂S) reduces aromaticity, which could impact pharmacokinetics .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Analysis:
- The target compound’s log P (~2.1) suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility.
- The bi-thiazole derivative’s higher log P (3.8) may limit bioavailability despite its strong target binding .
Biological Activity
4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid is a compound that has garnered attention due to its diverse biological activities attributed to its unique structural features, including a thiazole ring and a benzoic acid moiety. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 33942-54-0 |
The biological activity of this compound is primarily linked to its interactions with various biochemical pathways. Thiazole derivatives have been shown to exhibit a broad range of biological activities, including:
- Enzyme Inhibition: The compound may act as an inhibitor for several enzymes, including cholinesterases, which are crucial for neurotransmitter regulation.
- Antimicrobial Activity: Its structure allows it to interact with microbial targets, potentially leading to antibacterial and antifungal effects.
- Anticancer Properties: Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays revealed significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC values for these cell lines were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 23.31 ± 0.09 |
| HepG2 | 72.22 ± 0.14 |
These findings indicate that the compound possesses substantial anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
This suggests that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
-
Enzyme Inhibition Studies:
A study compared the enzyme inhibition efficacy of various thiazole derivatives, including this compound. It was found to have notable inhibitory activity against acetylcholinesterase (AChE), with an IC value comparable to established inhibitors like donepezil . -
Cytotoxicity Assessments:
Another research highlighted the cytotoxic effects of this compound on different cancer cell lines using molecular docking studies to predict binding affinities with target proteins involved in cancer progression . The results indicated strong binding interactions that correlate with observed cytotoxicity. -
In Vivo Studies:
Preliminary in vivo studies demonstrated that administration of the compound in animal models resulted in reduced tumor growth rates compared to control groups . These findings support the potential therapeutic applications of the compound in oncology.
Q & A
Q. What methodologies elucidate the mechanism of action for this compound in anti-inflammatory pathways?
- Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cells .
- Western blotting : Quantify phosphorylation levels of signaling proteins (e.g., NF-κB, MAPK) .
- Metabolomics : LC-MS to track changes in prostaglandin or cytokine levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
